molecular formula C7H7BrO3 B13310172 3-(5-Bromofuran-3-yl)propanoic acid

3-(5-Bromofuran-3-yl)propanoic acid

Cat. No.: B13310172
M. Wt: 219.03 g/mol
InChI Key: OWCYIYINGFQXMN-UHFFFAOYSA-N
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Description

3-(5-Bromofuran-3-yl)propanoic acid is an organic compound that features a brominated furan ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromofuran-3-yl)propanoic acid typically involves the bromination of a furan derivative followed by a series of organic reactions to introduce the propanoic acid group. One common method involves the bromination of furan to produce 5-bromofuran, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding alcohol. This intermediate is then oxidized to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes. These methods often employ continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromofuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine atom or the furan ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(5-Bromofuran-3-yl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromofuran-3-yl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the furan ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3-(5-Bromofuran-2-yl)propanoic acid: A similar compound with the bromine atom in a different position on the furan ring.

    3-(5-Methoxyfuran-3-yl)propanoic acid: A methoxy-substituted derivative with different chemical properties.

    3-(5-Iodofuran-3-yl)propanoic acid: An iodine-substituted analog with distinct reactivity.

Uniqueness

The position of the bromine atom on the furan ring can significantly affect the compound’s behavior in various chemical reactions and its interactions with biological targets .

Properties

Molecular Formula

C7H7BrO3

Molecular Weight

219.03 g/mol

IUPAC Name

3-(5-bromofuran-3-yl)propanoic acid

InChI

InChI=1S/C7H7BrO3/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)

InChI Key

OWCYIYINGFQXMN-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1CCC(=O)O)Br

Origin of Product

United States

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